molecular formula C21H16NO+ B280593 5-(2-Oxo-2-phenylethyl)phenanthridinium

5-(2-Oxo-2-phenylethyl)phenanthridinium

Cat. No.: B280593
M. Wt: 298.4 g/mol
InChI Key: UWIOKYAIGKSWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Oxo-2-phenylethyl)phenanthridinium is a phenanthridinium derivative featuring a 2-oxo-2-phenylethyl substituent at the 5-position of the heterocyclic core. Phenanthridinium compounds are characterized by their planar aromatic structure, which enables DNA intercalation, making them relevant in anticancer and antimicrobial research . The 2-oxo-2-phenylethyl group introduces steric and electronic modifications that influence binding affinity, selectivity, and biological activity.

Properties

Molecular Formula

C21H16NO+

Molecular Weight

298.4 g/mol

IUPAC Name

2-phenanthridin-5-ium-5-yl-1-phenylethanone

InChI

InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1

InChI Key

UWIOKYAIGKSWAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key phenanthridinium derivatives and their properties relative to 5-(2-Oxo-2-phenylethyl)phenanthridinium:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
This compound 2-Oxo-2-phenylethyl at C5 ~349.4 (calculated) DNA intercalation (theoretical) Multi-step organic synthesis
Phenanthridinium-bis-nucleobase conjugates Nucleobases linked via alkyl chains 450–600 Antitumor (in vitro), poly U binding Sonogashira coupling
5-Methylphenanthridinium E Methyl at C5 ~256.3 DNA intercalation, anticancer Gold-catalyzed hydroamination
Ethidium bromide Ethyl at C8, bromide counterion 314.8 DNA/RNA staining, trypanocidal Bromination of diaminophenanthridine

Key Findings

  • DNA Binding Affinity : this compound’s bulky phenyl group may reduce intercalation efficiency compared to smaller substituents (e.g., methyl in 5-Methylphenanthridinium E), as steric hindrance limits deep DNA groove penetration . Ethidium bromide, with its simpler ethyl group, exhibits stronger intercalation due to minimal steric interference .
  • Antitumor Activity : Phenanthridinium-bis-nucleobase conjugates demonstrate superior in vitro antitumor activity (e.g., against HeLa cells) compared to this compound, likely due to dual binding modes (intercalation + nucleobase pairing) .
  • Synthetic Accessibility : Gold-catalyzed methods for 5-Methylphenanthridinium E (82% yield) are more efficient than multi-step syntheses required for this compound, which involves challenging ketone functionalization .

Toxicity and Selectivity

  • This compound’s toxicity profile remains less characterized than pyridophenanthridinone analogs (e.g., pyridophenanthridinon derivatives), which show low in vivo toxicity in murine models due to metabolic stability from fused pyridine rings .

Notes

Substituent Effects : The 2-oxo-2-phenylethyl group’s electron-withdrawing nature may enhance oxidative stability but reduce solubility in aqueous media compared to alkyl-substituted analogs .

Synthetic Optimization : Transition-metal catalysis (e.g., gold) could improve the scalability of this compound derivatives, as demonstrated for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.